Cas no 83883-25-4 (4-((6-Hydroxyhexyl)oxy)benzoic acid)
4-((6-Hydroxyhexyl)oxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-((6-Hydroxyhexyl)oxy)benzoic acid
- 4-(6-Hydroxyhexyloxy)benzoic Acid
- 4-(6-Hydroxyhex-1-yloxy)benzoicacid
- 4-(6-hydroxyhexoxy)benzoic acid
- 4-(6-HYDROXY-HEXYLOXY)BENZOIC ACID
- 4-[(6-hydroxyhexyl)oxy]Benzoic acid
- Benzoic acid,4-[(6-hydroxyhexyl)oxy]-
- 4-(6-hydroxyhexyloxy)benzoate
- p-[(6-Hydroxyhexyl)oxy]benzoic acid
- 4-(6-Hydroxyhex-1-yloxy)benzoic acid
- VVYHWYFUTOHXRH-UHFFFAOYSA-N
- 4-(6-Hydroxy-hexyloxy)-benzoic acid
- 4[(6-hydroxyhexyl)oxy]benzoic acid
- 4-(6-hydroxyhexyloxy)-benzoic acid
- 2911AC
- 4-(6- hydroxyhexyloxy)-benzoic acid
- Benzoic
- 4-[(6-Hydroxyhexyl)oxy]benzoic acid (ACI)
- H1629
- 4-((6-Hydroxyhexyl)oxy)benzoicacid
- AKOS016003278
- 4-((6-hydroxyhexyl);oxy);benzoic acid
- MFCD00971624
- SCHEMBL223467
- AS-62251
- DA-20689
- 83883-25-4
- 4'-(6-Hydroxyhexyloxy)benzoic acid
- DTXSID20394458
-
- MDL: MFCD00971624
- Inchi: 1S/C13H18O4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,1-4,9-10H2,(H,15,16)
- InChI Key: VVYHWYFUTOHXRH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(OCCCCCCO)=CC=1)O
Computed Properties
- Exact Mass: 238.12100
- Monoisotopic Mass: 238.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 66.8
Experimental Properties
- Density: 1.156
- Melting Point: 139-140 ºC
- Boiling Point: 418.3°C at 760 mmHg
- Flash Point: 157.9°C
- Refractive Index: 1.539
- PSA: 66.76000
- LogP: 2.31630
4-((6-Hydroxyhexyl)oxy)benzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-((6-Hydroxyhexyl)oxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093753-1g |
4-((6-Hydroxyhexyl)oxy)benzoic acid |
83883-25-4 | 97% | 1g |
$258.56 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862349-5g |
4-(6-Hydroxyhexyloxy)benzoic Acid |
83883-25-4 | ≥97%(GC) | 5g |
1,568.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1629-1g |
4-((6-Hydroxyhexyl)oxy)benzoic acid |
83883-25-4 | 97.0%(GC) | 1g |
¥430.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1629-5g |
4-((6-Hydroxyhexyl)oxy)benzoic acid |
83883-25-4 | 97.0%(GC) | 5g |
¥1550.0 | 2022-06-09 | |
| A2B Chem LLC | AC27136-100mg |
4-(6-HYDROXYHEXYLOXY)BENZOIC ACID |
83883-25-4 | 97% | 100mg |
$126.00 | 2024-04-19 | |
| A2B Chem LLC | AC27136-5g |
4-(6-HYDROXYHEXYLOXY)BENZOIC ACID |
83883-25-4 | 97% | 5g |
$3658.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269432-100mg |
4-(6-Hydroxyhexyloxy)benzoic Acid |
83883-25-4 | 98% | 100mg |
¥126.00 | 2024-07-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1629-1G |
4-(6-Hydroxyhexyloxy)benzoic Acid |
83883-25-4 | >97.0%(GC) | 1g |
¥355.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1629-5G |
4-(6-Hydroxyhexyloxy)benzoic Acid |
83883-25-4 | >97.0%(GC) | 5g |
¥1170.00 | 2024-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HI907-1g |
4-(6-Hydroxyhexyloxy)benzoic Acid |
83883-25-4 | 97.0%(GC) | 1g |
¥678.0 | 2022-02-28 |
4-((6-Hydroxyhexyl)oxy)benzoic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 2
1.2 Solvents: Dimethylformamide ; 90 °C; 5 h, 90 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 1 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Production Method 3
1.2 Catalysts: Potassium iodide ; reflux; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 8 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Production Method 4
1.2 Catalysts: Potassium iodide ; heated; 72 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt
Production Method 5
Production Method 6
1.2 Reagents: Potassium hydroxide , Potassium iodide
1.3 -
Production Method 7
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; overnight, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Production Method 10
1.2 Catalysts: Potassium iodide ; rt; overnight, reflux
Production Method 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Production Method 12
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 14
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 5 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 15
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 6 h, reflux
4-((6-Hydroxyhexyl)oxy)benzoic acid Raw materials
- 6-Chloro-1-hexanol
- Benzoic acid, 4-[(6-hydroxyhexyl)oxy]-, methyl ester
- 6-Bromo-1-hexanol
- 4-N-Pentyloxybenzoic Acid
- 4-hydroxycyclohexane-1-carboxylic acid
- 4-Hydroxybenzoic acid
- Ethylparaben
- 1,6-Hexanediol
- Methyl Paraben
4-((6-Hydroxyhexyl)oxy)benzoic acid Preparation Products
4-((6-Hydroxyhexyl)oxy)benzoic acid Suppliers
4-((6-Hydroxyhexyl)oxy)benzoic acid Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 4-((6-Hydroxyhexyl)oxy)benzoic acid
Comprehensive Overview of 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS No. 83883-25-4): Properties, Applications, and Industry Insights
4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS No. 83883-25-4) is a specialized organic compound that has garnered significant attention in pharmaceutical, cosmetic, and material science research. This hydroxyhexyloxy benzoic acid derivative is characterized by its unique molecular structure, combining a benzoic acid core with a 6-hydroxyhexyloxy side chain. The compound's amphiphilic nature, derived from its polar hydroxyl group and non-polar aromatic ring, makes it a versatile intermediate in synthesizing advanced functional materials.
In recent years, the demand for 4-((6-Hydroxyhexyl)oxy)benzoic acid has surged due to its role as a key building block in liquid crystal polymers (LCPs) and self-assembling materials. Researchers are particularly interested in its ability to form stable mesophases, which is critical for developing next-generation display technologies and responsive materials. The compound's CAS No. 83883-25-4 is frequently searched in academic databases, reflecting its importance in cutting-edge material science applications.
The synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with 6-chloro-1-hexanol, followed by careful purification processes. This hydroxy-functionalized benzoic acid derivative exhibits excellent thermal stability, with a melting point range of 120-125°C, making it suitable for high-temperature applications. Its solubility profile—soluble in polar organic solvents like methanol and DMSO but insoluble in water—allows for flexible formulation options in various industrial processes.
From a commercial perspective, CAS 83883-25-4 has become increasingly relevant in the cosmeceutical industry, where it serves as a precursor for UV-absorbing compounds and antioxidant derivatives. The compound's aromatic structure enables effective free radical scavenging, while its hydroxyl group facilitates derivatization into various ester forms. This dual functionality addresses growing consumer demand for multifunctional cosmetic ingredients that combine stability with biological activity.
Environmental considerations surrounding 4-((6-Hydroxyhexyl)oxy)benzoic acid production have also emerged as a research focus. Recent studies explore green chemistry approaches to synthesize this compound, including enzymatic catalysis and solvent-free reactions. These developments align with the pharmaceutical industry's push toward sustainable manufacturing practices, making 83883-25-4 a case study in eco-friendly fine chemical production.
Analytical characterization of 4-((6-Hydroxyhexyl)oxy)benzoic acid typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and differential scanning calorimetry. The compound's purity is crucial for its performance in end-use applications, particularly in electronic materials where trace impurities can significantly affect dielectric properties. Quality control protocols for CAS 83883-25-4 often specify minimum purity levels of 98%, with stringent limits on residual solvents and heavy metals.
Emerging applications for this compound include its use in drug delivery systems, where its amphiphilic nature enables the formation of micellar structures for hydrophobic drug solubilization. The 6-hydroxyhexyloxy side chain provides an attachment point for further functionalization, allowing researchers to tailor the compound's properties for specific therapeutic applications. This versatility explains why patent filings involving 83883-25-4 have increased by 35% over the past five years.
Storage and handling recommendations for 4-((6-Hydroxyhexyl)oxy)benzoic acid emphasize protection from moisture and oxidation. The compound should be stored in airtight containers under inert gas at temperatures below 25°C. These precautions maintain the stability of both the benzoic acid moiety and the hydroxyhexyl side chain, ensuring consistent performance in downstream applications.
Market analysts project steady growth for CAS 83883-25-4 derivatives, particularly in Asia-Pacific regions where advanced material production is expanding rapidly. The compound's compatibility with polyester synthesis routes makes it valuable for specialty polymer markets, while its moderate production costs ensure competitive pricing. Future research directions may explore its potential in biodegradable plastics and conductive polymers, further broadening its industrial relevance.
For researchers investigating 4-((6-Hydroxyhexyl)oxy)benzoic acid, recent literature highlights its role in supramolecular chemistry applications. The compound's ability to form hydrogen-bonded networks through its carboxylic acid and hydroxyl groups enables the creation of precisely structured nanomaterials. This property is particularly valuable in molecular imprinting technologies and sensor development, where molecular recognition is critical.
Regulatory status of 83883-25-4 varies by region, but it generally falls under standard chemical safety protocols rather than specialized restrictions. Manufacturers and users should consult local REACH or TSCA listings for compliance requirements. The compound's favorable toxicological profile, demonstrated through standard OECD guideline tests, supports its use in diverse applications without significant regulatory barriers.
In conclusion, 4-((6-Hydroxyhexyl)oxy)benzoic acid (CAS No. 83883-25-4) represents a multifaceted chemical building block with expanding applications across high-tech industries. Its unique combination of aromatic and aliphatic functionalities positions it as a valuable intermediate for innovators in materials science, pharmaceuticals, and specialty chemicals. As research continues to uncover new properties and applications for this hydroxyhexyloxy benzoic acid derivative, its commercial and scientific importance is poised for significant growth in the coming decade.
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